molecular formula C14H27NO2 B2639668 Tert-butyl 6-methyl-2-propan-2-ylpiperidine-3-carboxylate CAS No. 2248319-58-4

Tert-butyl 6-methyl-2-propan-2-ylpiperidine-3-carboxylate

Cat. No.: B2639668
CAS No.: 2248319-58-4
M. Wt: 241.375
InChI Key: ATEWMGNTKWPQKR-UHFFFAOYSA-N
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Description

The compound is an organic molecule that contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The tert-butyl and methyl groups are types of alkyl groups, which are often used in organic chemistry to modify the properties of compounds .


Molecular Structure Analysis

The molecular structure would be largely defined by the piperidine ring, which is a six-membered ring with one nitrogen atom . The tert-butyl and methyl groups would be attached to the ring, likely affecting its three-dimensional shape and possibly its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific locations of the functional groups and the conditions under which it’s used. Piperidine rings can participate in a variety of reactions, and the alkyl groups could potentially be involved in reactions as well .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperidine ring could potentially make it a base . The alkyl groups could affect its solubility in different solvents .

Mechanism of Action

The mechanism of action would depend on how this compound interacts with biological systems. Many drugs with piperidine rings act as ligands for receptors in the body .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promise as a pharmaceutical, for example, it could be the subject of drug development research .

Properties

IUPAC Name

tert-butyl 6-methyl-2-propan-2-ylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO2/c1-9(2)12-11(8-7-10(3)15-12)13(16)17-14(4,5)6/h9-12,15H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEWMGNTKWPQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(N1)C(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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